Thiazolo[5,4-h]isoquinoline
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Overview
Description
Thiazolo[5,4-h]isoquinoline is a heteroaromatic compound that belongs to the family of thiazoloisoquinolines These compounds are characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-h]isoquinoline typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for the preparation of thiazolo[5,4-d]thiazoles, but it can also be adapted to synthesize this compound by using appropriately substituted 2-halobenzaldehydes . The reaction conditions often include the use of lanthanum(III) triflate as a catalyst to favor the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-h]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the this compound core.
Substitution: The compound can undergo substitution reactions, particularly at positions where reactive substituents are present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various electrophiles and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present on the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the this compound core .
Scientific Research Applications
Thiazolo[5,4-h]isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazolo[5,4-h]isoquinoline depends on its specific application. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved in its action include the cholinergic system and the inhibition of acetylcholinesterase activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thiazolo[5,4-h]isoquinoline include other thiazoloisoquinoline derivatives, such as thiazolo[5,4-c]isoquinoline and thiazolo[5,4-d]thiazole .
Uniqueness
This compound is unique due to its specific ring structure and the potential for diverse chemical modifications. Its applications in medicinal chemistry and materials science further distinguish it from other similar compounds .
Biological Activity
Thiazolo[5,4-h]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Structure and Properties
This compound features a thiazole ring fused with an isoquinoline moiety, which contributes to its unique electronic properties and biological activities. The molecular formula is C9H6N2OS, and its structural characteristics make it an interesting candidate for various pharmacological studies.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Acetylcholinesterase Inhibition : This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. By inhibiting AChE, this compound may enhance cholinergic transmission, which is beneficial for cognitive function.
- Anti-inflammatory Effects : Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory disorders. The exact mechanism involves modulation of inflammatory pathways, although specific details are still under investigation.
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antibacterial properties, suggesting its potential as a new antimicrobial agent. This activity is particularly relevant given the rising concerns over antibiotic resistance .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : As an AChE inhibitor, this compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic activity. This mechanism is crucial for its potential application in treating neurodegenerative diseases .
- Modulation of Inflammatory Pathways : The compound may interact with various signaling molecules involved in inflammation, though detailed pathways remain to be fully elucidated. Its structural features likely play a role in this interaction .
Table 1: Summary of Biological Activities
Activity | Mechanism | Potential Applications |
---|---|---|
Acetylcholinesterase Inhibition | Binds to AChE active site | Alzheimer's treatment |
Anti-inflammatory | Modulates inflammatory pathways | Treatment of inflammatory disorders |
Antimicrobial | Disrupts bacterial cell functions | Development of new antibiotics |
Case Study: Acetylcholinesterase Inhibition
In a study investigating the structure-activity relationship (SAR) of various derivatives of this compound, researchers found that specific substitutions on the thiazole ring significantly enhanced AChE inhibitory activity. For example, derivative 6r demonstrated an IC50 value of 4.77 μM against AChE, indicating potent inhibitory effects compared to standard drugs used in Alzheimer's therapy .
Case Study: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses and resulted in a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that this compound could be developed into a therapeutic agent for chronic inflammatory conditions.
Properties
CAS No. |
36328-41-3 |
---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-h]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-9-10(12-6-13-9)8-5-11-4-3-7(1)8/h1-6H |
InChI Key |
XTTCFEHYNHIDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CN=C3)N=CS2 |
Origin of Product |
United States |
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